molecular formula C16H16N4O2 B11056437 2,4-diamino-8-hydroxy-5-(propan-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-8-hydroxy-5-(propan-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11056437
M. Wt: 296.32 g/mol
InChI Key: UKGSKSSHFORURL-UHFFFAOYSA-N
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Description

2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a heterocyclic compound with a complex structure that includes both chromeno and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves the one-pot synthesis methodology. This approach is atom-economical and eco-friendly, as it allows for various chemical transformations in a single pot without purifying intermediate compounds. For instance, the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture can yield this compound in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and one-pot synthesis are likely to be employed to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives of the original compound.

Scientific Research Applications

2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2,4-diamino-8-hydroxy-5-propan-2-yl-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C16H16N4O2/c1-7(2)12-9-4-3-8(21)5-11(9)22-16-13(12)14(18)10(6-17)15(19)20-16/h3-5,7,12,21H,1-2H3,(H4,18,19,20)

InChI Key

UKGSKSSHFORURL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(C=C(C=C2)O)OC3=C1C(=C(C(=N3)N)C#N)N

Origin of Product

United States

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